Estrogenic Potency in MCF-7 Human Breast Cancer Cells: Norethynodrel vs. Norethindrone vs. Norgestrel
In a direct head-to-head comparison using MCF-7 human breast cancer cell proliferation assays, norethynodrel demonstrated intrinsic estrogenic activity with an EC₅₀ of 4×10⁻⁸ M, which was comparable to norethindrone (EC₅₀ = 3×10⁻⁸ M) and approximately 5-fold more potent than norgestrel (EC₅₀ = 2×10⁻⁷ M) [1]. Estradiol (E₂) served as the reference estrogen with an EC₅₀ of 8×10⁻¹³ M. The estrogenic stimulation by norethynodrel was blocked by the antiestrogens 4-hydroxytamoxifen and ICI 164,384 but not by the antiprogestin RU486, confirming that the proliferative effect is mediated through estrogen receptor activation rather than progesterone receptor signaling [1].
| Evidence Dimension | Estrogenic activity (EC₅₀ for MCF-7 cell proliferation) |
|---|---|
| Target Compound Data | EC₅₀ = 4×10⁻⁸ M |
| Comparator Or Baseline | Norethindrone: EC₅₀ = 3×10⁻⁸ M; Norgestrel: EC₅₀ = 2×10⁻⁷ M; Estradiol (E₂): EC₅₀ = 8×10⁻¹³ M |
| Quantified Difference | Norethynodrel is approximately 5-fold more potent than norgestrel; comparable to norethindrone (1.3× difference) |
| Conditions | MCF-7 human breast cancer cells (ER-positive); proliferation measured as median effective dose; antiestrogen/antiprogestin reversal experiments |
Why This Matters
For researchers investigating estrogenic components of synthetic progestins or evaluating breast cancer cell line responses, norethynodrel provides a distinct potency profile that differs 5-fold from norgestrel, enabling clear comparator selection in experimental design.
- [1] Jeng MH, Parker CJ, Jordan VC. Estrogenic potential of progestins in oral contraceptives to stimulate human breast cancer cell proliferation. Cancer Res. 1992;52(23):6539-46. PMID: 1423300. View Source
